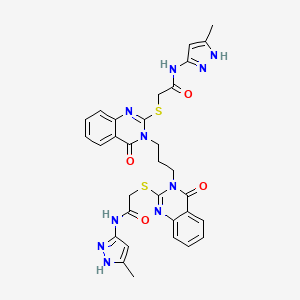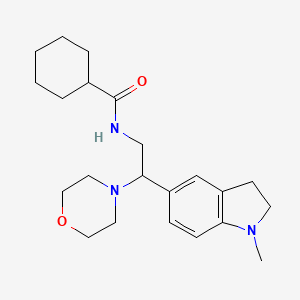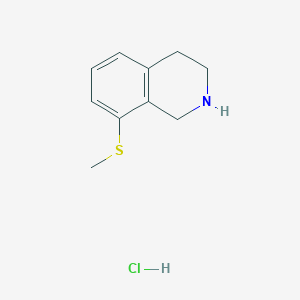
(4-((3-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an amino group, a naphthyridinyl group, and a thiomorpholino group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl and naphthyridinyl groups are aromatic, which means they contain a ring of atoms with delocalized electrons. The amino group (-NH2) is a basic functional group that can participate in hydrogen bonding. The thiomorpholino group contains a sulfur atom, which can contribute to the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For instance, the amino group could participate in reactions with acids to form amides, while the fluorophenyl group could undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which could influence its solubility and permeability .科学的研究の応用
Antimicrobial Activity
This compound has been evaluated for its potential in treating infectious diseases, particularly due to the rise of drug-resistant strains of bacteria and fungi. It’s part of a class of compounds known as Schiff bases, which are being explored for their antimicrobial properties . The compound’s ability to combat various microbial pathogens could be pivotal in developing new treatments for infections that do not respond to current medications.
Antifungal Applications
Specific derivatives of this compound have shown moderate antifungal activity against species like Candida spp. . This is particularly significant given the increasing incidence of opportunistic fungal infections in immunocompromised patients, such as those with AIDS or undergoing chemotherapy.
Cytotoxicity Assessment
The safety profile of a compound is as important as its efficacy. This compound’s effects on cell lines have been examined to determine its cytotoxicity . Understanding its impact on healthy cells is crucial for further development as a therapeutic agent.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the mechanism of the antibacterial and antifungal activity of this compound . By simulating its interaction with enzymes like topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase, researchers can predict its effectiveness and refine its structure for improved activity.
Development of New Antimicrobial Drugs
The aim of synthesizing new derivatives of this compound is to discover novel antimicrobial drugs . With the rapid increase in drug-resistant infections, there is a pressing need for new medications, and this compound could be a key player in that development.
Mechanism of Action Investigation
Understanding how antimicrobial compounds work is essential for their optimization. This compound’s mechanism of action is being investigated through various biochemical assays and molecular biology techniques . This research could lead to the discovery of new targets for antimicrobial therapy.
Synthesis of Derivatives
The compound serves as a starting point for the synthesis of various derivatives, which are then screened for their biological activity . This process is fundamental in medicinal chemistry, as it allows for the exploration of structure-activity relationships.
Drug Resistance Studies
Lastly, this compound and its derivatives are being studied in the context of drug resistance . As pathogens evolve, it’s crucial to understand how they develop resistance to existing drugs and how new compounds can overcome this challenge.
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound would likely depend on its intended applications. For instance, if it shows promise as a drug, further studies could be conducted to optimize its structure, evaluate its efficacy and safety in preclinical models, and eventually conduct clinical trials .
特性
IUPAC Name |
[4-(3-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS/c1-13-5-6-16-18(24-15-4-2-3-14(21)11-15)17(12-22-19(16)23-13)20(26)25-7-9-27-10-8-25/h2-6,11-12H,7-10H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUWIRSNQORSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)F)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2940059.png)

![2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2940063.png)
![2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid](/img/structure/B2940065.png)
![4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine](/img/structure/B2940067.png)

![(E)-3-(2-chlorophenyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acrylamide](/img/structure/B2940070.png)



![2-phenyl-6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-3(2H)-pyridazinone](/img/structure/B2940077.png)

![1-(Cyclopropylmethyl)-2-[[4-methoxy-3-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2940080.png)
